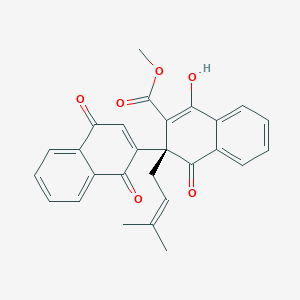

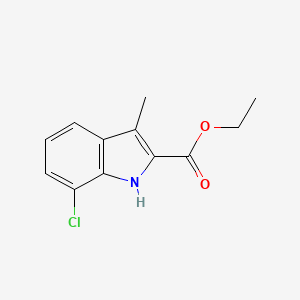

1-(4-Chlorophenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(4-Chlorophenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride" is a derivative of benzylpiperazine, which is a class of compounds known for their potential in medical applications, such as cerebral vasodilators and selective serotonin reuptake inhibitors (SSRIs). These compounds have been studied for their ability to interact with various receptors in the brain, which can lead to different pharmacological effects .

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives often involves the reaction of substituted benzene compounds with piperazine structures under controlled conditions. For instance, the synthesis of a related compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. The reaction was optimized for raw material ratio, reaction time, and temperature, resulting in a high yield of 88.5% . Although the exact synthesis of "1-(4-Chlorophenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride" is not detailed, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is characterized by a piperazine ring substituted with various functional groups that can significantly alter the compound's pharmacological profile. The presence of halogen atoms, such as chlorine and fluorine, in the structure can affect the compound's binding affinity to different receptors . The specific arrangement of these substituents on the benzene rings and the piperazine moiety is crucial for the compound's activity.

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions depending on their functional groups. For example, halogenated derivatives can participate in nucleophilic substitution reactions, where the halogen atom can be replaced by other nucleophiles. This type of reaction is often used in the synthesis of radiolabeled compounds for imaging purposes, as seen in the synthesis of a sigma receptor ligand where a fluorine-18 atom was introduced . The chemical reactivity of these compounds is essential for their modification and the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms can increase the lipophilicity of the compound, which may affect its absorption and distribution in the body. The formation of salts, such as hydrochlorides, is common for these compounds to improve their solubility and bioavailability. The hydrochloride salts of some piperazine derivatives have been shown to bind to the serotonin reuptake transporter, indicating their potential as SSRIs . Understanding these properties is crucial for the development of compounds with desirable pharmacokinetic profiles.

特性

IUPAC Name |

1-(4-chlorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClFN2O2.2ClH/c20-15-1-7-19(8-2-15)25-14-18(24)13-22-9-11-23(12-10-22)17-5-3-16(21)4-6-17;;/h1-8,18,24H,9-14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTQVBYFOOQKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl3FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)

![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)